![molecular formula C6H4BrF2N B580353 2-Bromo-5-(difluoromethyl)pyridine CAS No. 1221272-81-6](/img/structure/B580353.png)
2-Bromo-5-(difluoromethyl)pyridine
Overview
Description
2-Bromo-5-(difluoromethyl)pyridine is a chemical compound with the empirical formula C6H4BrF2N . It has a molecular weight of 208.00 .
Physical And Chemical Properties Analysis
2-Bromo-5-(difluoromethyl)pyridine is a solid with a melting point of 25-30 °C . The compound’s SMILES string is FC(F)c1ccc(Br)nc1 .Scientific Research Applications
Organic Synthesis
“2-Bromo-5-(difluoromethyl)pyridine” is used as a substrate in organic synthesis . It’s a key component in various chemical reactions, contributing to the formation of complex organic compounds .
Palladium-Catalyzed α-Arylation
This compound is used in a palladium-catalyzed α-arylation of a Refomatsky reagent . This reaction is a key step in the synthesis of several organic compounds .
Agrochemical Applications
Trifluoromethylpyridine (TFMP) derivatives, which include “2-Bromo-5-(difluoromethyl)pyridine”, are widely used in the agrochemical industry . They are used in the protection of crops from pests .
Pharmaceutical Applications
TFMP derivatives are also used in the pharmaceutical and veterinary industries . Several pharmaceutical and veterinary products containing the TFMP moiety have been granted market approval .
Synthesis of Active Ingredients
“2-Bromo-5-(difluoromethyl)pyridine” is used in the synthesis of active ingredients in agrochemical and pharmaceutical products . It’s a key structural motif in these industries .
Research and Development
The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety make “2-Bromo-5-(difluoromethyl)pyridine” a valuable compound in research and development . It’s expected that many novel applications of TFMP will be discovered in the future .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
2-Bromo-5-(difluoromethyl)pyridine primarily targets enzymes and receptors involved in various biochemical pathways. Its fluorinated pyridine structure allows it to interact with specific proteins, potentially inhibiting or modifying their activity. The exact targets can vary depending on the specific application, whether in pharmaceuticals or agrochemicals .
Mode of Action
The compound interacts with its targets through binding to active sites or allosteric sites on enzymes or receptors. This binding can lead to inhibition or modulation of the target’s activity. For instance, in agrochemical applications, it may inhibit enzymes critical for pest survival, while in pharmaceuticals, it might modulate receptor activity to achieve therapeutic effects .
Biochemical Pathways
2-Bromo-5-(difluoromethyl)pyridine affects several biochemical pathways depending on its target. Inhibition of enzymes can disrupt metabolic pathways, leading to the accumulation or depletion of specific metabolites. This disruption can result in the death of pests in agrochemical applications or therapeutic effects in pharmaceutical applications .
Pharmacokinetics
The pharmacokinetics of 2-Bromo-5-(difluoromethyl)pyridine involve its absorption, distribution, metabolism, and excretion (ADME). The compound’s fluorinated structure enhances its stability and bioavailability. It is absorbed efficiently, distributed throughout the body or target organism, metabolized by liver enzymes, and excreted primarily through the kidneys .
Result of Action
At the molecular level, the action of 2-Bromo-5-(difluoromethyl)pyridine results in the inhibition or modulation of its target enzymes or receptors. This leads to cellular effects such as altered metabolic processes, disrupted cell signaling, or induced cell death in pests. In therapeutic contexts, it can result in the alleviation of symptoms or the treatment of diseases .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of 2-Bromo-5-(difluoromethyl)pyridine. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness. Additionally, interactions with other chemicals can either enhance or inhibit its action .
properties
IUPAC Name |
2-bromo-5-(difluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-5-2-1-4(3-10-5)6(8)9/h1-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHDJDVFZSVUOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716745 | |
Record name | 2-Bromo-5-(difluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(difluoromethyl)pyridine | |
CAS RN |
1221272-81-6 | |
Record name | 2-Bromo-5-(difluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-(difluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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